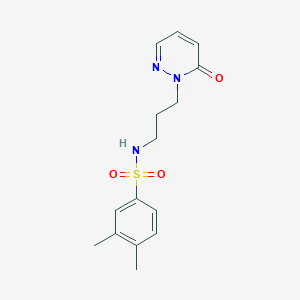
3-(1-(2-ethoxyacetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-ethoxyacetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H20FN3O4 and its molecular weight is 349.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Luminescent Properties and Electron Transfer
Novel compounds related to "3-(1-(2-ethoxyacetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione" have been explored for their luminescent properties and photo-induced electron transfer (PET) capabilities. For example, naphthalimide derivatives with piperazine substituents have been synthesized to study their fluorescence quantum yields and PET processes. These compounds have potential applications as pH probes and in the development of luminescent materials due to their unique photophysical properties (Gan et al., 2003).
Antimicrobial and Antiproliferative Activities
Compounds structurally related to "this compound" have shown promise in antimicrobial and antiproliferative studies. For instance, fluoroquinolones and their derivatives have been evaluated for their antibacterial activities, including against resistant strains. The modification of fluoroquinolones has led to the discovery of compounds with significant activity, suggesting their potential use in developing new antibacterial therapies (Prasad et al., 2017).
Synthesis and Characterization of Fluorescent Ligands
The synthesis and characterization of fluorescent ligands for receptors, such as the human 5-HT1A receptors, have been a significant area of research. These ligands incorporate environment-sensitive fluorescent moieties, offering tools for visualizing receptor sites and studying receptor-ligand interactions in biological systems. This research provides a foundation for developing diagnostic and therapeutic agents targeting specific receptors (Lacivita et al., 2009).
Inhibition of HIV Replication
Fluoroquinoline derivatives have been identified as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) transcription. This discovery opens up new avenues for the development of anti-HIV drugs that can selectively inhibit viral replication without affecting host cellular mechanisms. The exploration of these compounds' mechanisms of action and their optimization for increased efficacy and reduced toxicity is an ongoing area of research with significant therapeutic potential (Baba et al., 1998).
Propriétés
IUPAC Name |
3-[1-(2-ethoxyacetyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4/c1-2-25-10-15(22)20-7-5-12(6-8-20)21-16(23)13-9-11(18)3-4-14(13)19-17(21)24/h3-4,9,12H,2,5-8,10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXDTLNTROOPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CC(=C3)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2835203.png)
acetic acid](/img/structure/B2835204.png)
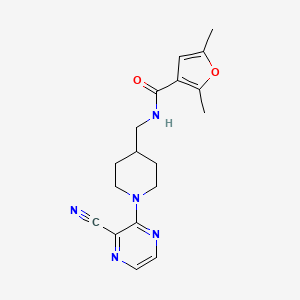
![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine](/img/structure/B2835206.png)
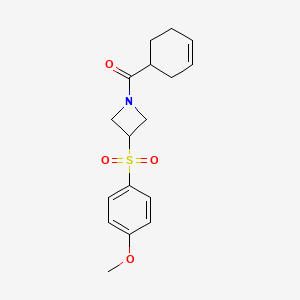
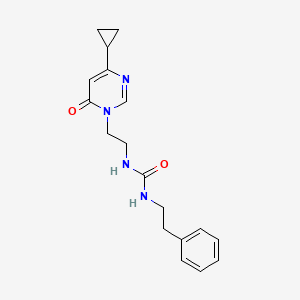
![7-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2835215.png)
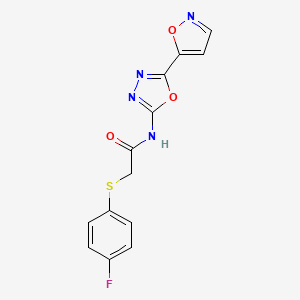
![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2835217.png)
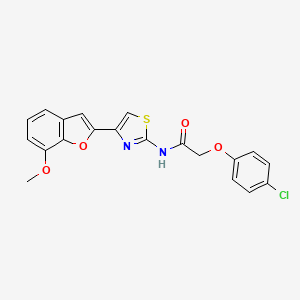
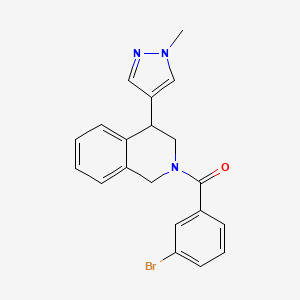
![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2835222.png)
